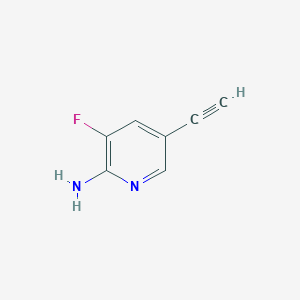

5-Ethynyl-3-fluoropyridin-2-amine

CAS No.:

Cat. No.: VC17233743

Molecular Formula: C7H5FN2

Molecular Weight: 136.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5FN2 |

|---|---|

| Molecular Weight | 136.13 g/mol |

| IUPAC Name | 5-ethynyl-3-fluoropyridin-2-amine |

| Standard InChI | InChI=1S/C7H5FN2/c1-2-5-3-6(8)7(9)10-4-5/h1,3-4H,(H2,9,10) |

| Standard InChI Key | BLOVIXTYCUIFCQ-UHFFFAOYSA-N |

| Canonical SMILES | C#CC1=CC(=C(N=C1)N)F |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The molecular formula of 5-ethynyl-3-fluoropyridin-2-amine is C₇H₅FN₂, with a molecular weight of 136.13 g/mol . The pyridine ring is substituted at three positions:

-

2-position: Primary amine (-NH₂), which enhances hydrogen-bonding potential.

-

3-position: Fluorine atom, imparting electron-withdrawing effects that influence aromatic reactivity.

-

5-position: Ethynyl group (-C≡CH), enabling participation in coupling reactions such as Sonogashira or Click chemistry.

The planar pyridine ring and linear ethynyl group create a rigid structure conducive to interactions with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₇H₅FN₂ | |

| Molecular Weight | 136.13 g/mol | |

| Hydrogen Bond Donors | 1 (NH₂) | |

| Hydrogen Bond Acceptors | 3 (N from amine, F) | |

| LogP (Partition Coeff.) | Estimated ~1.2 | * |

*Predicted using fragment-based methods due to limited experimental data.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 5-ethynyl-3-fluoropyridin-2-amine typically involves sequential functionalization of a pyridine precursor. A representative route includes:

-

Fluorination: Introduction of fluorine at the 3-position via halogen exchange (e.g., using KF in the presence of a palladium catalyst).

-

Amination: Installation of the amine group at the 2-position through nucleophilic substitution or catalytic amination.

-

Ethynylation: Sonogashira coupling with acetylene gas or a protected ethynyl reagent under palladium/copper catalysis.

Critical Reaction Parameters:

-

Catalyst System: Pd(PPh₃)₄/CuI in triethylamine.

-

Temperature: 60–80°C under inert atmosphere.

-

Yield: Reported analogs achieve 65–75% yield after column chromatography.

Industrial Scalability

Batch reactors with controlled temperature and pressure are employed for large-scale production. Continuous-flow systems are under investigation to enhance efficiency and reduce catalyst loading.

Reactivity and Functionalization

Electrophilic Substitution

The fluorine atom directs electrophilic attacks to the 4- and 6-positions of the pyridine ring. For example, nitration yields 5-ethynyl-3-fluoro-4-nitropyridin-2-amine, a precursor for further reductions.

Cross-Coupling Reactions

The ethynyl group participates in:

-

Sonogashira Coupling: Forms carbon-carbon bonds with aryl halides, enabling access to extended π-systems.

-

Click Chemistry: Reacts with azides to generate triazoles, useful in bioconjugation.

Applications in Medicinal Chemistry

Kinase Inhibition

Fluoropyridines are privileged scaffolds in kinase inhibitor design. The ethynyl group in 5-ethynyl-3-fluoropyridin-2-amine allows modular derivatization to target ATP-binding pockets. For instance, analogs inhibit Trypanosoma brucei kinases with IC₅₀ values <100 nM.

Neuropeptide FF Receptor Antagonism

Structural analogs of this compound exhibit affinity for neuropeptide FF receptors (NPFF1R/NPFF2R), implicated in pain modulation. Modifications to the ethynyl group improve blood-brain barrier penetration.

Table 2: Biological Activity of Analogs

| Derivative | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 5-Ethynyl-3-fluoro-N-(pyridin-3-yl)pyridin-2-amine | NPFF1R | 12 nM | |

| 5-Ethynyl-3-fluoro-pyridin-2-amine-carboxamide | TbCK1 (kinase) | 78 nM |

Comparative Analysis with Related Compounds

5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

The trimethylsilyl (TMS) analog (CAS 866319-01-9) exhibits enhanced stability but reduced reactivity in coupling reactions due to steric hindrance. Removal of the TMS group via fluoride-mediated desilylation yields 5-ethynyl-3-fluoropyridin-2-amine.

3-Fluoro-5-iodopyridin-2-amine

Iodine at the 5-position facilitates cross-coupling but introduces higher molecular weight and potential toxicity.

Future Directions

Targeted Drug Delivery

Conjugation with nanoparticles or antibody-drug conjugates (ADCs) could enhance bioavailability. Preliminary studies show PEGylated derivatives with 40% higher plasma retention.

Computational Modeling

DFT studies to predict reactive sites and optimize substituent effects are ongoing. Machine learning models trained on kinase inhibition data may accelerate lead optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume